5-Phenyl-N-[2-(4-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS No.:
Cat. No.: VC20233469
Molecular Formula: C17H15N7
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N7 |
|---|---|
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | 5-phenyl-N-(2-pyridin-4-ylethyl)-2H-triazolo[4,5-d]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C17H15N7/c1-2-4-13(5-3-1)15-20-16(14-17(21-15)23-24-22-14)19-11-8-12-6-9-18-10-7-12/h1-7,9-10H,8,11H2,(H2,19,20,21,22,23,24) |
| Standard InChI Key | FPSOPLCIQZTTCL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=NNN=C3C(=N2)NCCC4=CC=NC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a triazolo[4,5-d]pyrimidine scaffold, where a triazole ring is fused with a pyrimidine moiety at positions 4 and 5. This bicyclic system is substituted at position 5 with a phenyl group and at position 7 with a N-[2-(4-pyridyl)ethyl]amine side chain. The planar triazolo-pyrimidine core facilitates π-π stacking interactions with biological targets, while the pyridyl and phenyl groups enhance lipophilicity, improving membrane permeability .
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₇ |
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | 5-phenyl-N-(2-pyridin-4-ylethyl)-2H-triazolo[4,5-d]pyrimidin-7-amine |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=NNN=C3C(=N2)NCCC4=CC=NC=C4 |
| PubChem CID | 145926786 |
The presence of seven nitrogen atoms contributes to its hydrogen-bonding capacity, a critical factor in target binding .
Synthesis Pathways
Multi-Step Organic Synthesis
The preparation of 5-Phenyl-N-[2-(4-pyridyl)ethyl]-1H- triazolo[4,5-d]pyrimidin-7-amine typically involves sequential reactions:
-
Formation of the Triazole Ring: Cyclization of precursors like 5-amino-1,2,3-triazoles with aldehydes or ketones under acidic or basic conditions .
-
Pyrimidine Annulation: Condensation with ethyl acetoacetate or similar β-keto esters to construct the pyrimidine ring .
-
Functionalization: Introduction of the phenyl and pyridylethyl groups via nucleophilic substitution or coupling reactions.
Optimization Strategies
Recent advances in one-pot multicomponent reactions (MCRs) have streamlined the synthesis of analogous triazolo-pyrimidines. For example, a three-component reaction involving 5-amino-triazoles, aromatic aldehydes, and ethyl acetoacetate in ethanol under reflux yielded structurally related compounds in 67–70% efficiency . While specific details for this compound remain proprietary, analogous protocols suggest that catalytic agents like aminopropyltriethoxysilane (APTS) may enhance yield .
Biological Activities and Mechanisms
Anticancer Activity
The compound’s structural analogs demonstrate potent inhibitory effects on kinases such as VEGFR-2 and EGFR, which are overexpressed in cancers. For instance, triazolo[4,3-a]pyrimidine derivatives showed IC₅₀ values of 17.83–19.73 μM against breast cancer cell lines (MDA-MB-231 and MCF-7), comparable to cisplatin . Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation .
ATP Synthase Inhibition
Pyrazolo-pyrimidines, closely related to triazolo-pyrimidines, disrupt ATP synthase activity by binding to the F₁ subunit, thereby impairing cellular energy production. This mechanism is under investigation for its applicability to the title compound.
Spectroscopic Characterization
Analytical Techniques
The compound’s structure has been validated using:
-
¹H/¹³C-NMR: To confirm proton environments and carbon骨架 connectivity.
-
HRMS: For precise molecular weight determination (m/z 317.3).
-
X-ray Crystallography: Resolves the fused triazolo-pyrimidine system and substituent orientations .
Spectral Data Highlights
-
¹H-NMR: Aromatic protons from phenyl (δ 7.20–7.61 ppm) and pyridyl (δ 8.50–8.53 ppm) groups, alongside amine protons (δ 10.27 ppm).
-
IR: Stretching vibrations for C=N (1640 cm⁻¹) and N-H (3350 cm⁻¹) .
Comparative Analysis with Analogous Compounds
The title compound’s larger fused ring system may offer enhanced target selectivity compared to smaller analogs .
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the phenyl and pyridylethyl groups to optimize potency.
-
In Vivo Studies: Evaluation of pharmacokinetics and toxicity profiles in animal models.
-
Target Identification: Proteomic studies to elucidate binding partners beyond kinases and ATP synthase.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume